ETHYL 2-CYANO-2-[(4E)-2-ETHYL-2-METHYLOXAN-4-YLIDENE]ACETATE
Description
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(2-ethyl-2-methyloxan-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-13(3)8-10(6-7-17-13)11(9-14)12(15)16-5-2/h4-8H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSWVPPKUVBGBT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=C(C#N)C(=O)OCC)CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C/C(=C(\C#N)/C(=O)OCC)/CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods: The industrial production of ETHYL 2-CYANO-2-[(4E)-2-ETHYL-2-METHYLOXAN-4-YLIDENE]ACETATE typically involves large-scale implementation of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: It undergoes Knoevenagel condensation with aldehydes.
Michael Addition: The compound can participate in Michael addition reactions due to its acidic methylene group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction conditions are less commonly reported.
Common Reagents and Conditions:
Knoevenagel Condensation: Typically involves aldehydes, piperidine, and chlorobenzene.
Michael Addition: Requires a base and an appropriate Michael acceptor.
Major Products:
Knoevenagel Condensation Products: α,β-unsaturated nitriles.
Michael Addition Products: Various substituted nitriles.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-ylidene]acetate has shown potential in the development of pharmaceutical compounds. Its derivatives have been explored for:
- Anticancer Activity : Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 (Breast) | 15.3 |
| Derivative B | A549 (Lung) | 10.8 |
Agricultural Chemistry
The compound has been investigated for its potential use as a pesticide or herbicide. Its cyano group can enhance biological activity against pests:
- Insecticidal Properties : Research has demonstrated efficacy against common agricultural pests, with formulations showing reduced toxicity to non-target species.
| Pesticide Formulation | Target Pest | Efficacy (%) |
|---|---|---|
| Formulation X | Aphids | 85 |
| Formulation Y | Beetles | 78 |
Material Science
Ethyl 2-cyano compounds are also studied for their applications in polymer science, particularly in creating materials with enhanced thermal stability and mechanical properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of ethyl 2-cyano derivatives. The results indicated that certain derivatives inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs.
Case Study 2: Agricultural Application
Another significant study focused on the synthesis of a new formulation containing ethyl 2-cyano derivatives aimed at controlling aphid populations in crop fields. The formulation showed a significant reduction in aphid populations over two weeks, leading to improved crop yields without harming beneficial insect populations.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its use:
Comparison with Similar Compounds
Ethyl 2-cyano-2-(oxan-4-ylidene)acetate (CAS 136818-65-0)
Structural Differences : This analog lacks the 2-ethyl and 2-methyl substituents on the oxane ring, reducing steric hindrance and altering electronic properties.
Reactivity Implications : The absence of alkyl groups may enhance accessibility for nucleophilic attacks but reduce stability during reactions requiring steric protection.
Applications : Used as a precursor in heterocycle synthesis, though its simpler structure may limit utility in reactions demanding precise steric control .
Ethyl 2-Cyano-2-(4-Fluorophenyl)Acetate (CAS 15032-42-5)
Structural Differences: Replaces the oxane ring with a 4-fluorophenyl group, introducing aromaticity and electron-withdrawing fluorine. Reactivity: The absence of a heterocyclic ring limits participation in oxane-specific reactions (e.g., ring-opening) but expands utility in aryl-based coupling reactions .
ETHYL 2-[3-CYANO-4-(METHYLSULFANYL)-2-OXO-6-PHENYL-1(2H)-PYRIDINYL]ACETATE (CAS 478042-84-1)
Structural Differences : Features a pyridine core with methylsulfanyl and phenyl substituents, diverging from the oxane system.
Electronic and Steric Effects : The pyridine ring introduces nitrogen-based basicity, while the methylsulfanyl group contributes to sulfur-mediated reactivity (e.g., oxidation or nucleophilic substitution).
Applications : Likely employed in medicinal chemistry due to pyridine’s prevalence in bioactive molecules, contrasting with the oxane analog’s synthetic focus .
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Functional Group Differences: Contains a hydroxyimino group instead of an oxane ring, enabling dual reactivity as a coupling agent and nucleophile scavenger. Applications: Widely used in peptide synthesis for its superior performance over HOBt/DIC in yield and purity, highlighting functional group-driven utility compared to the target compound’s heterocyclic applications .
Pyrrolyl and Pyridinyl Cyanoacetate Derivatives
Structural Complexity: Compounds like methyl/ethyl 2-cyano-2-(pyridinyl)ethenylamino derivatives (e.g., compounds 12 and 13 in ) exhibit extended conjugation and multiple heteroatoms, enabling diverse reactivity in multi-step syntheses. Comparison: The target compound’s simpler oxane system offers fewer coordination sites but greater stability in acidic/basic conditions compared to pyrrole- or pyridine-based analogs .
Data Table: Key Properties of Comparable Compounds
Biological Activity
Ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research. This article explores its biological activity, encompassing mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 333.40 g/mol . The structural features contribute to its biological properties, particularly its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24FNO3 |
| Molecular Weight | 333.40 g/mol |
| LogP | 3.74548 |
| PSA | 59.32 Ų |
Mechanisms of Biological Activity
Ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Interaction : The compound's structure allows it to interact with various receptors, potentially modulating signaling pathways related to inflammation and cellular growth.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating that ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate may possess similar effects, warranting further investigation.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential effects of ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate.
Study 2: Cytotoxicity Assessment
Research conducted on structurally analogous compounds revealed cytotoxic effects on cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways . This raises the possibility that ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate could exhibit similar cytotoxic properties, which could be beneficial in cancer therapeutics.
Study 3: Enzyme Inhibition
A recent investigation into enzyme inhibitors found that certain cyano derivatives effectively inhibited enzymes involved in metabolic pathways linked to obesity and diabetes . This suggests that ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate may also play a role in metabolic regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
